N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine
Description
N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine (CAS No. 1020945-27-0) is a tertiary amine with the molecular formula C₁₀H₂₃N₃ and a molecular weight of 185.31 g/mol . Structurally, it features a piperidine core substituted with a dimethyl group at the 1-position and a 2-(methylamino)ethyl chain at the 4-position. This compound has been utilized in synthetic chemistry, particularly in multicomponent reactions under ultrasound irradiation, as a catalyst or intermediate .
Properties
IUPAC Name |
N,N'-dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-11-6-9-13(3)10-4-7-12(2)8-5-10/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCSXTYIGIZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with methylating agents. One common method involves the alkylation of piperidine with N-methyl-2-chloroethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Antimalarial Activity
The compound N,1-dimethyl-N-(4-nitro-2-(trifluoromethyl)phenyl)piperidin-4-amine () exhibits potent inhibition of Plasmodium falciparum protein kinase 6 (PfPK6), a malaria drug target. Its nitro and trifluoromethyl groups enhance binding affinity, likely through hydrophobic and electron-withdrawing interactions . In contrast, the target compound lacks such substituents, suggesting divergent biological applications.
Neuroactive Compounds
MBA236 () is a dual cholinesterase and monoamine oxidase (MAO) inhibitor, featuring a bulky indole-propargyl moiety linked to the piperidine core. This structural complexity enables dual enzyme targeting, critical for Alzheimer’s disease therapy . The target compound’s smaller 2-(methylamino)ethyl group may limit its ability to interact with large enzyme active sites.
Antiviral Potential
The oxadiazole ring likely contributes to π-π stacking interactions with viral protease residues . The absence of aromatic systems in the target compound limits its applicability in this context.
Biological Activity
N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine (commonly referred to as DMEMPA) is a piperidine derivative with significant potential in various biological applications. This article provides an in-depth examination of its biological activity, including its interaction with biological systems, therapeutic implications, and comparative studies with similar compounds.
- Molecular Formula : C10H23N3
- Molecular Weight : 185.31 g/mol
- IUPAC Name : N,N'-dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
The compound features a piperidine ring substituted with dimethyl and methylamino groups, which contribute to its unique biological properties.
DMEMPA interacts with various molecular targets, primarily receptors and enzymes. Its mechanism of action can vary based on the specific biological context but generally involves:
- Agonistic or antagonistic activity at neurotransmitter receptors.
- Modulation of enzyme activities, influencing biochemical pathways related to neuropharmacology.
Central Nervous System (CNS) Effects
Research indicates that DMEMPA exhibits potential therapeutic properties for CNS-related disorders. It has been studied for its effects on:
- Neurotransmitter Systems : DMEMPA may influence dopamine and serotonin pathways, making it a candidate for treating conditions such as depression and anxiety.
- Neuroprotection : Some studies suggest that DMEMPA could provide neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Antibacterial and Antifungal Activity
Preliminary investigations have shown that DMEMPA and its derivatives possess antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Certain piperidine derivatives, including DMEMPA, have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : The compound has also been tested against various fungal strains, showing moderate to strong inhibitory effects.
Comparative Studies
To understand the unique properties of DMEMPA, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N,N-Dimethylethylenediamine | Piperidine derivative | Similar CNS effects |
| N-Methyl-2-piperidone | Piperidone derivative | Lower potency in CNS modulation |
| N-Methylpiperidine | Simple piperidine | Limited biological activity |
DMEMPA's unique substitution pattern enhances its versatility in both chemical reactivity and biological applications.
Case Studies and Research Findings
-
Study on Neuroprotective Properties :
- A study evaluated the neuroprotective effects of DMEMPA in a model of oxidative stress. Results indicated that DMEMPA significantly reduced neuronal cell death by modulating oxidative stress markers.
- Antimicrobial Efficacy Assessment :
-
Pharmacological Profile Evaluation :
- A comprehensive pharmacological assessment highlighted DMEMPA's potential as a dual-action agent targeting both neurotransmitter systems and microbial pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
